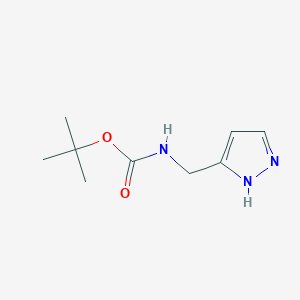

3-(Boc-aminomethyl)pyrazole

Overview

Description

3-(Boc-aminomethyl)pyrazole is a chemical compound with the molecular formula C9H15N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl group at the 3-position of the pyrazole ring. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-aminomethyl)pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of hydrazine with ethyl acetoacetate can yield pyrazole derivatives.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through the reaction of the pyrazole derivative with formaldehyde and a secondary amine, followed by reduction.

Protection with Boc Group: The final step involves the protection of the aminomethyl group with the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the aminomethyl-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-(Boc-aminomethyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.

Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products:

Deprotected Amine: Removal of the Boc group yields the free aminomethyl-pyrazole.

Oxidized and Reduced Derivatives: Depending on the reaction conditions, various oxidized and reduced derivatives of the pyrazole ring can be obtained.

Scientific Research Applications

Synthesis of 3-(Boc-aminomethyl)pyrazole

The synthesis of this compound typically involves the reaction of pyrazole derivatives with Boc-protected amines. Various methods have been developed to enhance yields and selectivity, including:

- Direct N-alkylation : Utilizing primary aliphatic or aromatic amines to form N-substituted pyrazoles.

- Cyclization reactions : Employing hydrazine derivatives in the presence of carbonyl compounds to create pyrazole scaffolds.

Biological Activities

This compound and its derivatives exhibit a range of biological activities, making them valuable in drug development. Key findings include:

Antimicrobial Properties

Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens, potentially serving as new antimicrobial agents. For instance, studies have shown that certain ferrocenyl-substituted pyrazoles exhibit promising antimicrobial effects, suggesting that similar modifications to this compound could enhance its efficacy against resistant strains .

Neuroprotective Effects

Recent investigations into pyrazole scaffolds have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specific derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for managing symptoms associated with these conditions .

Anti-cancer Activity

The inhibition of angiogenesis is a critical target in cancer therapy. Pyrazole derivatives have been studied for their ability to inhibit angiogenesis, thereby potentially limiting tumor growth and metastasis . The structural modifications in this compound may enhance its anti-cancer properties through similar mechanisms.

Agrochemical Applications

In addition to medicinal uses, this compound has applications in agrochemicals:

- Fungicides : Pyrazole carboxylic acid amides are known for their effectiveness as fungicides, contributing to crop protection strategies .

- Pesticides : The broad-spectrum activity of pyrazoles against various pests positions them as valuable components in developing new pesticides.

Synthesis and Characterization Study

A study focused on synthesizing novel methyl (3)5-(N-Boc) pyrazoles demonstrated effective methods for creating compounds with high yields. The characterization of these compounds confirmed their potential utility in both medicinal and agricultural applications .

Antimicrobial Screening

Another case study explored the antimicrobial potential of synthesized ferrocenyl-substituted pyrazoles, revealing activity against human pathogens at concentrations between 85–95 μg/ml. This underscores the importance of structural modifications in enhancing biological activity .

Data Tables

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against resistant pathogens |

| Neurodegenerative Diseases | Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's and Parkinson's |

| Agrochemicals | Fungicidal | Effective fungicides for crop protection |

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)pyrazole depends on its specific application. In general, the compound can interact with biological targets such as enzymes and receptors through its aminomethyl group. The Boc protecting group can be removed under physiological conditions, allowing the free amine to participate in biochemical interactions. The pyrazole ring can also engage in hydrogen bonding and π-π interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

3-Aminomethylpyrazole: Lacks the Boc protecting group, making it more reactive but less stable.

3-(Acetylaminomethyl)pyrazole: Contains an acetyl protecting group instead of Boc, offering different reactivity and stability profiles.

3-(Methoxymethyl)pyrazole: Features a methoxy group, altering its electronic properties and reactivity.

Uniqueness: 3-(Boc-aminomethyl)pyrazole is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis, offering versatility in the preparation of various derivatives.

Biological Activity

3-(Boc-aminomethyl)pyrazole, a compound characterized by its pyrazole structure and a Boc (tert-butyloxycarbonyl) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name: this compound

- CAS Number: 1251033-82-5

- Molecular Formula: C₉H₁₃N₃O₂

The presence of the Boc group enhances the compound's stability and solubility, making it a suitable candidate for various biological assays.

Biological Activity Overview

This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer.

Key Findings in Biological Activity

-

Enzyme Inhibition:

- Research has shown that derivatives of pyrazole compounds exhibit significant inhibitory effects on various kinases. Notably, this compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

- A study highlighted that certain pyrazole-based compounds selectively inhibited CDK16 with an EC50 value of 33 nM, demonstrating the potential for targeted cancer therapies .

-

Cytotoxicity:

- The compound's cytotoxic effects have been evaluated in several cancer cell lines. It has shown dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .

- For instance, compounds derived from the pyrazole framework have been tested against human cervix carcinoma (HeLa) cells and exhibited varying degrees of cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have identified key structural features that enhance potency and selectivity:

- Substitution Patterns:

- Boc Group Influence:

Case Studies

-

In Vitro Studies on Kinase Inhibition:

- A comprehensive study evaluated multiple pyrazole derivatives for their kinase inhibitory properties. The results indicated that certain modifications led to enhanced selectivity for CDK16 over other kinases, supporting the hypothesis that structural diversity can lead to improved therapeutic profiles .

- Antiproliferative Activity:

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the standard synthetic routes for 3-(Boc-aminomethyl)pyrazole?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to a pyrazole precursor. A common approach is Boc protection of an aminomethylpyrazole derivative via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF/DCM) . For example, analogous methods for Boc-protected pyridines or piperidines suggest using anhydrous solvents and controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical .

Q. Basic: What spectroscopic methods confirm the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Signals for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and the aminomethyl proton (δ ~3.5–4.0 ppm, split due to coupling with pyrazole protons) .

- ¹³C NMR : Peaks at ~28 ppm (tert-butyl CH₃), ~80 ppm (Boc carbonyl), and aromatic carbons (δ ~100–150 ppm) confirm the pyrazole backbone .

- Mass Spectrometry (MS) : ESI-MS or HRMS shows the molecular ion peak (e.g., [M+H]⁺) matching the calculated mass of C₁₀H₁₆N₃O₂ .

- IR Spectroscopy : Stretching bands for Boc carbonyl (~1690–1750 cm⁻¹) and NH (~3300 cm⁻¹) .

Q. Advanced: How to optimize reaction conditions for low yields in aminomethylation steps?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Use Pd/Cu catalysts for coupling reactions, as seen in pyrazole carboxylate syntheses .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aminomethyl group .

- Temperature Control : Gradual warming (e.g., 0°C → RT) minimizes decomposition of reactive intermediates .

- Byproduct Analysis : Monitor via TLC or LC-MS; if Boc cleavage occurs prematurely, reduce acidic impurities .

Q. Advanced: How to deprotect the Boc group without damaging the pyrazole core?

Deprotection is achieved under mild acidic conditions :

- Trifluoroacetic Acid (TFA) : Stir in DCM/TFA (1:1 v/v) at 0°C for 1–2 hours. Quench with NaHCO₃ to neutralize .

- HCl/Dioxane : Use 4M HCl in dioxane (RT, 4–6 hours) for selective cleavage. Avoid prolonged exposure to prevent ring oxidation .

Q. Application: How is this compound used in kinase inhibitor design?

The compound serves as a versatile intermediate :

- Scaffold Functionalization : The Boc group allows selective modification of the aminomethyl group. For example, coupling with sulfonamides or carboxylic acids generates targeted inhibitors .

- Case Study : Analogous pyrazole derivatives (e.g., methyl 3-amino-pyrazole-4-carboxylate) are precursors for anti-cancer agents targeting ROS/caspase-3 pathways .

Q. Data Contradiction: How to resolve NMR discrepancies in derivatives?

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering peak splitting. Use DMSO-d₆ to stabilize one form .

- Impurity Check : Compare with LC-MS data; residual solvents (e.g., THF) may obscure signals .

- Computational Validation : DFT-based NMR prediction tools (e.g., ACD/Labs) can verify assignments .

Q. Application: How does the Boc group influence cross-coupling reactivity?

- Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at the aminomethyl site, directing reactions to the pyrazole C4/C5 positions .

- Solubility : Boc protection enhances solubility in non-polar solvents (hexane, ether), facilitating Pd-mediated couplings .

Q. Advanced: What are common side products in Boc-aminomethylpyrazole synthesis?

- Unprotected Amine : Due to incomplete Boc activation; mitigate by using excess Boc₂O .

- Ring-Opened Byproducts : Occurs under strong acidic/basic conditions; control pH during workup .

- Dimerization : Self-coupling via Michael addition; suppress by inert atmosphere (N₂/Ar) .

Properties

IUPAC Name |

tert-butyl N-(1H-pyrazol-5-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-6-7-4-5-11-12-7/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNFVHMWICVPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251033-82-5 | |

| Record name | tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.